N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5/c1-4-37-23-8-6-5-7-22(23)30-24(34)16-33-15-21(25(35)20-14-9-17(2)29-27(20)33)28-31-26(32-38-28)18-10-12-19(36-3)13-11-18/h5-15H,4,16H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUUWVFJXUQBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethoxyphenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic reagents.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule, typically under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is C24H24N4O4. The compound features a complex structure that includes an ethoxyphenyl group, an oxadiazole moiety, and a naphthyridine derivative. These structural components contribute to its biological activity and potential pharmacological effects.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and naphthyridine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research into similar naphthyridine derivatives has demonstrated their ability to induce apoptosis in cancer cells. Preliminary studies on this compound have indicated cytotoxic effects on various cancer cell lines .
Anti-inflammatory Effects
In vivo studies have shown that compounds with similar structures possess anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-y]-7-methyl -4 -oxo -1 , 4 -dihydro -1 , 8 -naphthyridin -1 -yl}acetamide could be explored for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that N-(2 -ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1 , 2 , 4 -oxadiazol -5 -yl]-7 -methyl -4 -oxo -1 , 4 -dihydro -1 , 8 -naphthyridin -1 -yl}acetamide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This positions the compound as a potential candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of naphthyridine derivatives published in Cancer Letters, researchers found that N-(2 -ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1 , 2 , 4 -oxadiazol -5 -yl]-7 -methyl -4 -oxo -1 , 4 -dihydro -1 , 8 -naphthyridin -1 -yl}acetamide induced apoptosis in human breast cancer cells through the activation of caspase pathways . The findings suggest a need for more extensive clinical trials to evaluate its efficacy and safety.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectral and Physicochemical Properties
While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy : Oxadiazoles (C=O stretch ~1670 cm⁻¹) and triazoles (C–N stretch ~1300 cm⁻¹) exhibit distinct absorption bands, enabling differentiation .
- NMR Profiles : The 1,8-naphthyridine core would likely show aromatic proton signals at δ 7.5–9.0 ppm, overlapping with oxadiazole protons. In contrast, coumarin derivatives () display characteristic singlet peaks for lactone carbonyls at δ 160–165 ppm in ¹³C NMR .
Computational and Functional Comparisons
- ChemGPS-NP Analysis: The target compound’s structural complexity may place it in a unique chemotype space compared to simpler triazole or coumarin derivatives, as visualized via ChemGPS-NP .
- Machine Learning Predictions : XGBoost models () trained on heterocyclic datasets could predict properties like solubility (logP) or binding affinity. For example, the oxadiazole’s electron deficiency may correlate with kinase inhibition, similar to imatinib derivatives .
- Hierarchical Clustering : Agglomerative clustering () based on Tanimoto similarity would group the target compound with other naphthyridine derivatives, whereas triazole acetamides () form separate clusters .
Research Findings and Implications
Structural Uniqueness : The hybrid 1,8-naphthyridine-oxadiazole core offers a distinct pharmacophore for targeting enzymes like kinases or bacterial topoisomerases, contrasting with coumarin-based antimicrobials () or hypoglycemic thiazolidinediones () .
Biological Hypotheses : Based on structural analogs, the compound may exhibit dual activity—kinase inhibition (via naphthyridine) and oxidative stress modulation (via oxadiazole) .
Biological Activity
N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that exhibits significant biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Oxadiazole ring : Known for its diverse biological activities.
- Naphthyridine moiety : Associated with various pharmacological properties.
The IUPAC name of the compound is N-(2-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication through interference with viral enzymes or host cell interactions .
Antiviral Properties
Recent studies have highlighted the antiviral potential of oxadiazole derivatives. For instance:
- Compounds similar to this compound have been tested against various viruses such as HSV and JUNV. These studies demonstrated significant inhibition of viral replication in cell cultures .
| Compound | Virus Tested | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 3ad | HSV | 50 | 600 | 12 |
| 7aa | JUNV | 20 | 100 | 5 |
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The aforementioned studies assessed the cytotoxic effects using the MTT assay on Vero cells:
- Low Cytotoxicity : The selectivity indices indicate that these compounds exhibit low cytotoxicity compared to their antiviral efficacy.
- Dose Dependency : The biological effects were generally dose-dependent, with higher concentrations leading to increased cytotoxicity.
Case Studies
Several case studies have explored the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Testing : A study synthesized various oxadiazole derivatives and evaluated their antiviral activity against HSV strains. Among them, derivatives with methoxy substituents exhibited enhanced activity compared to unsubstituted analogs .
- Mechanistic Insights : Another research focused on the mechanism of action involving inhibition of viral replication through interference with nucleic acid synthesis pathways .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including:
- Temperature : Key steps like cyclization (naphthyridinone core formation) often occur at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Solvent Choice : Use of acetic anhydride or methylbenzoyl chloride for introducing substituents, with ether or THF for intermediate purification .
- Reaction Time : Extended durations (12–24 hours) for oxadiazole ring formation to ensure high yields .
- Monitoring : Employ HPLC (≥95% purity threshold) and -NMR to track intermediate purity .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Workflow :
NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCHCH) .
Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] ~550–560 Da range) .
X-ray Crystallography : For resolving ambiguities in the naphthyridinone core or oxadiazole orientation .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?
- Strategies :
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify off-target effects at higher doses .
- Structural Analog Comparison : Substitute the 4-methoxyphenyl group (oxadiazole) with electron-withdrawing groups (e.g., -Cl, -CF) to modulate target selectivity .
- Pathway-Specific Assays : Use siRNA knockdown or CRISPR-edited cell lines to isolate mechanisms (e.g., NF-κB vs. MAPK pathways) .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the naphthyridinone core’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations to assess stability of the acetamide moiety in hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values for lead optimization .
Q. How can metabolic instability (e.g., rapid hepatic clearance) be addressed in preclinical studies?
- Solutions :
- Prodrug Design : Mask the oxadiazole ring with ester or carbamate groups to enhance plasma stability .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes to identify metabolic hotspots .
- Isotope Labeling : -tag the ethoxyphenyl group for mass balance studies in rodent models .
Data Contradiction Analysis
Q. Discrepancies in reported IC values across studies: How to identify root causes?
- Troubleshooting Steps :
Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 may alter protonation of the naphthyridinone core) .
Cell Line Variability : Validate across multiple lines (e.g., HeLa vs. HEK293) to rule out lineage-specific effects .
Batch Purity : Reanalyze disputed batches via LC-MS; impurities ≥2% can skew activity .
Experimental Design Recommendations
Q. What in vivo models are appropriate for evaluating toxicity and efficacy?
- Model Selection :
- Acute Toxicity : Zebrafish (Danio rerio) for rapid LD estimation .
- Chronic Toxicity : Sprague-Dawley rats (28-day repeat-dose study) with histopathology on liver/kidney .
- Efficacy : Xenograft mice with human cancer lines (e.g., MDA-MB-231) to assess tumor growth inhibition .
Structural and Functional Insights
Q. Which functional groups are critical for target engagement?
- Key Groups :
- Naphthyridinone Core : Essential for π-π stacking with kinase ATP-binding pockets .
- Oxadiazole Ring : Enhances metabolic resistance and hydrogen bonding .
- Ethoxyphenyl Group : Modulates lipophilicity (cLogP ~3.5) for blood-brain barrier penetration .
Methodological Resources
- Spectral Data : Refer to PubChem (CID: 894908-96-4) for validated -NMR and IR spectra .
- Synthetic Protocols : Optimized procedures in (yield: 68–72%) and (purity: 95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
